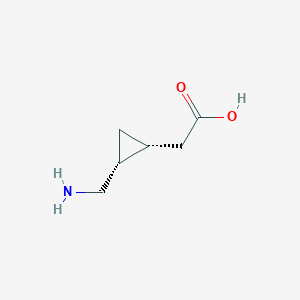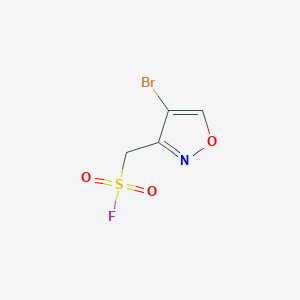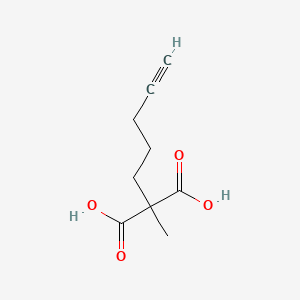
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H8F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method involves the reaction of a difluorinated intermediate with hydrazine to form the indazole ring, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Reduction: 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde: Similar structure but with a methyl group instead of a hydrogen atom at the 1-position.
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Lacks the fluorine atoms and has a carboxylic acid group instead of an aldehyde.
Uniqueness
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H8F2N2O |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carbaldehyde |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h4H,1-3H2,(H,11,12) |
Clé InChI |
AAPAHMKOSORLFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=C1NN=C2C=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)

![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)


![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)

